![molecular formula C9H14N2O4S B14424415 N-{[3-(Ethenesulfonyl)propanamido]methyl}prop-2-enamide CAS No. 85888-78-4](/img/structure/B14424415.png)
N-{[3-(Ethenesulfonyl)propanamido]methyl}prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[3-(Ethenesulfonyl)propanamido]methyl}prop-2-enamide is a unique organic compound with the molecular formula C11H18N2O6S2. This compound is characterized by the presence of ethenesulfonyl and propanamido groups, which contribute to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(Ethenesulfonyl)propanamido]methyl}prop-2-enamide typically involves the reaction of ethenesulfonyl chloride with propanamide derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through recrystallization or chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions
N-{[3-(Ethenesulfonyl)propanamido]methyl}prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethenesulfonyl group to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions can occur at the ethenesulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Scientific Research Applications
N-{[3-(Ethenesulfonyl)propanamido]methyl}prop-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-{[3-(Ethenesulfonyl)propanamido]methyl}prop-2-enamide involves its interaction with specific molecular targets. The ethenesulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
N-{2-[3-(Ethenesulfonyl)propanamido]ethyl}prop-2-enamide: Similar structure but with an additional ethyl group.
3-Ethenesulfonyl-2-methyl-propionamide: Contains a methyl group instead of the propanamido group.
Uniqueness
N-{[3-(Ethenesulfonyl)propanamido]methyl}prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
CAS No. |
85888-78-4 |
|---|---|
Molecular Formula |
C9H14N2O4S |
Molecular Weight |
246.29 g/mol |
IUPAC Name |
3-ethenylsulfonyl-N-[(prop-2-enoylamino)methyl]propanamide |
InChI |
InChI=1S/C9H14N2O4S/c1-3-8(12)10-7-11-9(13)5-6-16(14,15)4-2/h3-4H,1-2,5-7H2,(H,10,12)(H,11,13) |
InChI Key |
BLLXQYQODMOXJB-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NCNC(=O)CCS(=O)(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


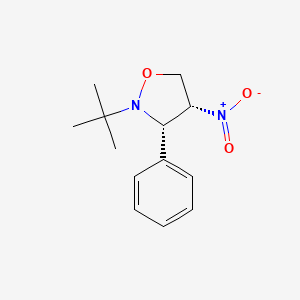
![1-[2-Oxo-2-(2-oxo-1,2-dihydroquinolin-6-yl)ethyl]pyridin-1-ium chloride](/img/structure/B14424336.png)


![1-Methoxy-7,12-dioxaspiro[5.6]dodecane](/img/structure/B14424358.png)


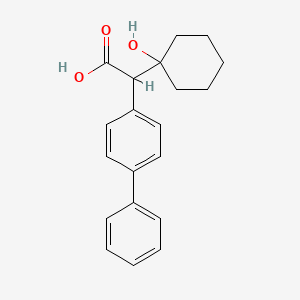
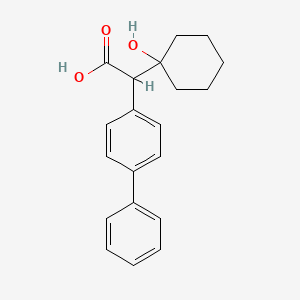


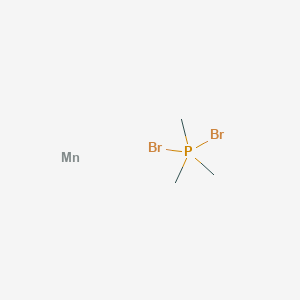
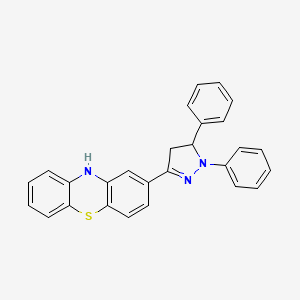
![[4-[(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-hydroxymethyl]quinolin-6-yl] 3-methylbutanoate](/img/structure/B14424428.png)
